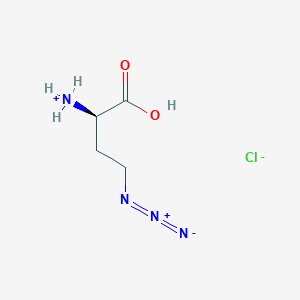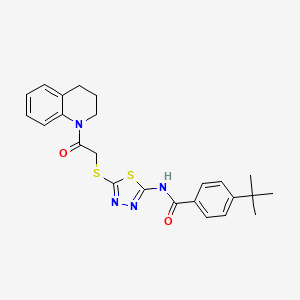
3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with various functional groups, making it a molecule of interest for research in pharmaceuticals and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amine Substitution: The 4-ethylphenyl and 4-methylbenzyl groups are introduced via reductive amination reactions. This involves the reaction of the quinoline derivative with the corresponding aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline core can yield dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated as potential drugs for treating various diseases, including malaria, cancer, and bacterial infections.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its stable aromatic structure and functional groups.
作用機序
The mechanism of action of 3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one involves its interaction with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. The amine and methoxy groups can enhance binding affinity to specific proteins, modulating their activity.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent derived from quinoline.
Cinchonine: An alkaloid with a quinoline structure used in the treatment of malaria.
Uniqueness
What sets 3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The combination of the 4-ethylphenyl and 4-methylbenzyl groups with the quinoline core is not commonly found in other quinoline derivatives, potentially leading to novel applications and effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
892290-43-6 |
|---|---|
分子式 |
C27H28N2O2 |
分子量 |
412.533 |
IUPAC名 |
3-[[4-ethyl-N-[(4-methylphenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C27H28N2O2/c1-4-20-9-12-24(13-10-20)29(17-21-7-5-19(2)6-8-21)18-23-15-22-11-14-25(31-3)16-26(22)28-27(23)30/h5-16H,4,17-18H2,1-3H3,(H,28,30) |
InChIキー |
LOPZPJTWDJCPCX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C)CC3=CC4=C(C=C(C=C4)OC)NC3=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2812004.png)

![3-[(4-Fluorophenyl)methoxy]-2-methylquinoline](/img/structure/B2812007.png)
![N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2812008.png)


![ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2812012.png)
![N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2812013.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2812018.png)
![N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide](/img/structure/B2812020.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B2812022.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide](/img/structure/B2812023.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-FLUOROPHENOXY)ACETAMIDE](/img/structure/B2812024.png)
